(3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could include its reactivity, what products are formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Scientific Research Applications
Spin-Crossover and Crystallographic Phase Changes
The study on iron(II) complexes of sulfanyl-substituted ligands provides insight into the interplay between spin-crossover and crystallographic phase changes. These complexes exhibit an abrupt spin-transition, associated with a hysteretic crystallographic phase change, highlighting the significant influence of sulfanyl substituents on the spin states and structural transformations of the complexes (Cook et al., 2015).
Organic Synthesis Applications
Research into Thieme Chemistry Journal awardees reveals the versatility of sulfanyl-substituted butadienes and functionalized thiophenes starting from polypyridinium salts. This demonstrates the chemical reactivity and potential of such compounds in creating complex organic molecules, including sulfanyl-substituted [3]-cumulenes and thiophene derivatives, showcasing their utility in synthetic chemistry (Rahimi et al., 2009).
Heterocyclic Compound Synthesis
The synthesis of new pyrazolopyridines and related heterocyclic compounds illustrates the application of sulfanyl and pyrrolidinyl groups in the development of novel organic materials. This research demonstrates the potential for creating diverse molecular architectures, which could have implications in materials science and pharmaceutical development (Ghattas et al., 2003).
Heterocyclization in Organic Chemistry
A study focused on heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide presents a method leading to the formation of thiophene and pyrrole derivatives. This research highlights the application of sulfanyl groups in facilitating heterocyclic ring formation, offering new pathways for synthesizing complex heterocyclic structures (Rozentsveig et al., 2022).
Luminescent Properties in Material Science
The study on green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized ligands demonstrates the significance of sulfanyl groups in tuning the photophysical properties of metal complexes. This has implications for the development of new luminescent materials for applications in lighting and displays (Constable et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,4R)-3-methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S.2ClH/c1-12-9-7-10-6-8(9)11-4-2-3-5-11;;/h8-10H,2-7H2,1H3;2*1H/t8-,9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKYTSNPMYEOE-UONRGADFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CNCC1N2CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1CNC[C@H]1N2CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-Methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride |
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